1-Bromo-oct-3-yne
Description
1-Bromo-oct-3-yne (C₈H₁₃Br) is a brominated terminal alkyne with a linear carbon chain and a bromine atom at the terminal position. This compound is synthesized via a silver nitrate (AgNO₃)-catalyzed reaction of 1-octyne with N-bromosuccinimide (NBS) in acetone, yielding an 89% isolated product after distillation . Key spectral data for 1-bromo-1-octyne include:
- ¹H NMR (C₆D₆): δ 0.80 (t, 3H, CH₃), 1.00–1.27 (m, 8H, CH₂), 1.87 (t, 2H, adjacent to alkyne).
- ¹³C NMR: δ 80.81 (sp-hybridized carbon), 38.26 (C-Br), and aliphatic carbons (14.21–31.53 ppm) .
The terminal bromine and alkyne moiety make it a versatile electrophile in cross-coupling reactions, particularly for synthesizing pharmaceuticals and heterocycles .
Properties
CAS No. |
61685-28-7 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
IUPAC Name |
1-bromooct-3-yne |
InChI |
InChI=1S/C8H13Br/c1-2-3-4-5-6-7-8-9/h2-4,7-8H2,1H3 |
InChI Key |
FKOZVQGQTAPSID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1-Bromo-1-propyne (Propyne, 1-bromo-)
- Molecular Formula : C₃H₃Br
- Molecular Weight : 118.96 g/mol
- Synthesis: Analogous to 1-bromo-1-octyne, using AgNO₃/NBS with propyne.
- Reactivity: The shorter carbon chain increases electrophilicity at the terminal alkyne, enhancing reactivity in Sonogashira couplings. Its ¹H NMR shows a singlet for the methyl group (δ 1.87) and a terminal alkyne proton (δ ~3.3) .
- Applications : Used in polymer chemistry and small-molecule synthesis due to its compact structure .
1-Bromo-2-phenylethyne
- Molecular Formula : C₈H₅Br
- Molecular Weight : 181.03 g/mol
- Synthesis: Similar AgNO₃/NBS method yields 99% purity after chromatography .
- Reactivity: The phenyl group introduces resonance stabilization, reducing electrophilicity compared to alkyl-substituted bromoalkynes. This compound exhibits lower efficiency in Cu(I)-catalyzed cross-couplings with hydrazinoalkenes, especially when TMEDA is present .
- Spectral Data : ¹H NMR (C₆D₆) shows aromatic protons (δ 6.83–7.27) and a deshielded alkyne carbon (δ 80.73) .
1-Bromo-3-methoxyprop-1-yne
- Molecular Formula : C₄H₅BrO
- Molecular Weight : 148.99 g/mol
- Synthesis: No explicit method provided, but likely involves propargyl ether bromination.
- Reactivity : The methoxy group donates electron density via resonance, reducing alkyne electrophilicity. This steric and electronic modulation makes it suitable for regioselective reactions in complex syntheses .
Data Table: Comparative Analysis of Bromoalkynes
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